![molecular formula C25H22N4O4S B2766806 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide CAS No. 1251710-47-0](/img/no-structure.png)

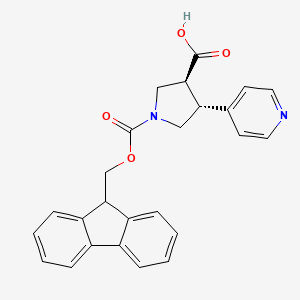

3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

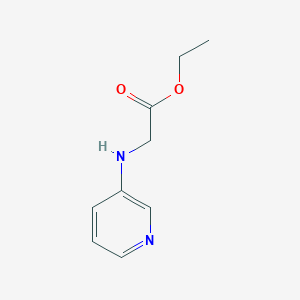

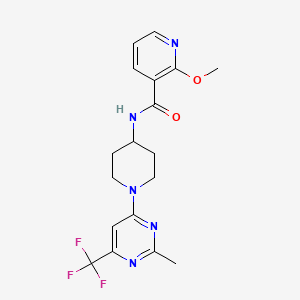

The compound “3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide” is a chemical compound with a complex structure . The exact purpose or use of this compound is not specified in the available resources.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a morpholin-4-ylcarbonyl group, an imidazo[2,1-b][1,3]thiazol-6-yl ring, and a phenyl ring . The exact structure can be determined using techniques such as NMR spectroscopy .Applications De Recherche Scientifique

Trans-bis(dimethylglyoximato) cobalt(III) complexes containing imidazole and thiocyanate as axial ligands

This study discusses the reaction of imidazole, benzimidazole, morpholine, and their derivatives with Co(CNS)2 and dimethylglyoxime to form cobalt(III) complexes. These complexes, characterized by various spectroscopy methods, show potential applications in catalysis and material science due to their structural features and thermal stability (Das & Dash, 1985).

CYCLISATION REACTIONS GIVING 5,5-DIMETHYL-2-PHENYLIMIDAZOLIN-4-THIONES AND 4,4-DIMETHYL-2-PHENYLTHIAZOLIN-5-ONES

This paper focuses on the synthesis of imidazoline and thiazolinone derivatives through cyclisation reactions. These compounds are noteworthy for their potential biological activities, including herbicidal and anticonvulsive properties. The study provides insight into the mechanism of ring closure and the influence of substituents on biological activity (Sedlák et al., 2003).

Electrochemical, thermodynamic and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors

This research evaluates the inhibition efficiency of synthesized benzimidazole derivatives on corrosion of N80 steel. The study demonstrates the potential application of these compounds in protecting metal surfaces from corrosive environments, highlighting the importance of molecular structure on their effectiveness (Yadav et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide involves the synthesis of the imidazo[2,1-b][1,3]thiazole ring system followed by the attachment of the morpholine and benzamide moieties.", "Starting Materials": [ "2-amino-4,5-dimethylthiazole", "2-bromoacetophenone", "morpholine", "carbon tetrachloride", "sodium hydride", "4-nitrophenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydroxide", "4-dimethylaminopyridine", "benzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetophenyl)-4,5-dimethylthiazole by reacting 2-amino-4,5-dimethylthiazole with 2-bromoacetophenone in carbon tetrachloride using sodium hydride as a base.", "Step 2: Synthesis of 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine by reacting 2-(2-bromoacetophenyl)-4,5-dimethylthiazole with 4-nitrophenylacetic acid in thionyl chloride.", "Step 3: Reduction of the nitro group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine to an amino group using sodium azide and sodium hydroxide.", "Step 4: Synthesis of 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole by reacting the amino group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine with morpholine and benzoyl chloride in the presence of 4-dimethylaminopyridine.", "Step 5: Synthesis of 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide by reacting 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole with 3-bromo-4-methylacetanilide in the presence of 4-dimethylaminopyridine." ] } | |

Numéro CAS |

1251710-47-0 |

Formule moléculaire |

C25H22N4O4S |

Poids moléculaire |

474.54 |

Nom IUPAC |

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-15-4-7-18(12-16(15)2)23-26-21(33-27-23)14-28-20-10-11-34-22(20)24(30)29(25(28)31)13-17-5-8-19(32-3)9-6-17/h4-12H,13-14H2,1-3H3 |

Clé InChI |

JEYZUCCYKWJRTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2766739.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate](/img/structure/B2766745.png)